Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

Overview

Description

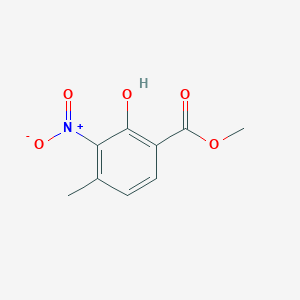

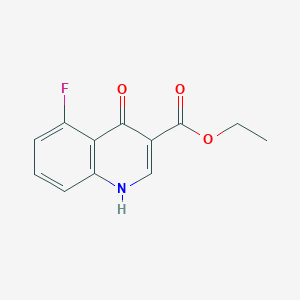

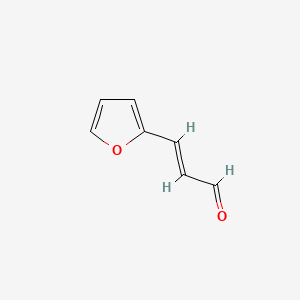

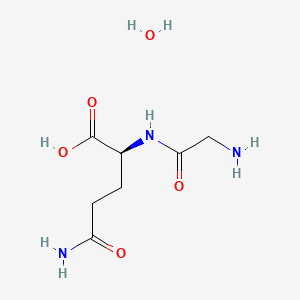

“Methyl 2-hydroxy-4-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C8H7NO5 . It is also known by its IUPAC name, methyl 2-hydroxy-3-nitrobenzoate . The CAS Registry Number for this compound is 22621-41-6 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-4-methyl-3-nitrobenzoate” can be represented by the InChI code: 1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-4-methyl-3-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 197.15 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results.Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of non-covalent interactions in crystal structures . The crystal structure of this compound features a variety of non-covalent interactions that contribute to the overall stability of the crystal structure . These interactions include both classical and non-classical hydrogen bonding, π-π and C—H…π interactions together with hydrophobic forces, van der Waals interactions, and electrostatic effects .

Supramolecular Structures

The weak noncovalent interactions of this compound play a significant role in biological or biomimetic systems as well as in artificial supramolecular structures . They can stabilize the three-dimensional structure of large molecules, such as proteins and nucleic acids, and are involved in many biological processes .

Organic Crystal Structures

The study of these non-covalent interactions is crucial to understanding the structures of organic crystals . This compound, with its variety of non-covalent interactions, provides a valuable model for such studies .

Drug Binding Studies

The non-covalent interactions of this compound are also important in the field of drug binding . Understanding these interactions can help in the design of new drugs and in the prediction of their behavior .

5. Preparation of Substituted Nitrostyrene Benzoic Acids This compound can be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .

6. Fertility Enhancement in Soil and Water 3-Nitrosalicylic Acid Methyl Ester, a derivative of this compound, has been shown to bind to Molybdenum to impart fertility to soil and water . Molybdenum is a key element in the activity of nitrogenase, an enzyme that plays a crucial role in nitrogen fixation .

Safety and Hazards

“Methyl 2-hydroxy-4-methyl-3-nitrobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate . For example, higher temperatures may increase the rate of the compound’s redox reactions, while certain molecules may interact with the compound, affecting its stability or activity.

properties

IUPAC Name |

methyl 2-hydroxy-4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-4-6(9(12)15-2)8(11)7(5)10(13)14/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFWURSWWUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)